3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine
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Overview
Description
3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine is a complex organic compound characterized by its unique structure, which includes a benzoyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a tert-butylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydropyrrolo[3,4-c]pyrrole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction involving hydrazine and a diketone precursor.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropylamine: Similar structure with a benzyl group instead of a benzoyl group.
3-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropyl(ethyl)amine: Similar structure with an ethylamine group.
Uniqueness
3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine is unique due to the presence of the benzoyl group and the tert-butylpyridazine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-21(2,3)18-9-10-19(23-22-18)24-11-16-13-25(14-17(16)12-24)20(26)15-7-5-4-6-8-15/h4-10,16-17H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVILPDOWWMMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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